2-(N,N-双博克氨基)嘧啶-5-硼酸,频哪醇酯

描述

Molecular Structure Analysis

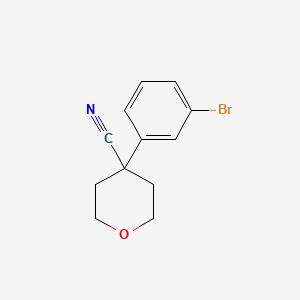

The molecular structure of “2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester” is represented by the InChI string:InChI=1S/C20H32BN3O6/c1-17(2,3)27-15(25)24(16(26)28-18(4,5)6)14-22-11-13(12-23-14)21-29-19(7,8)20(9,10)30-21/h11-12H,1-10H3. Chemical Reactions Analysis

This compound is commonly used as a reactant in Suzuki-Miyaura cross-coupling reactions. The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

“2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester” is a white powder with a molecular weight of 421.3 g/mol. The compound has a solubility of 1 mg/mL in water. It is also soluble in various organic solvents such as chloroform, ethyl acetate, and methanol.科学研究应用

在铃木偶联和合成中的应用

频哪醇硼酸酯,包括 2-(N,N-双博克氨基)嘧啶-5-硼酸,频哪醇酯,主要用于铃木偶联反应。这些反应对于连接复杂分子的全合成中的有机构件至关重要。例如,2-氨基嘧啶-5-频哪醇硼酸酯是合成开发化合物时的起始材料,需要色谱纯度方法进行质量评估。该化合物由于易水解而造成的分析挑战,需要在反相分离中使用高度碱性的流动相,采用非常规方法 (钟等人,2012)。

此外,已经开发了一种有效的(2-氨基嘧啶-5-基)硼酸(一种相关化合物)合成方法。该过程包括胺的原位保护和金属-卤素交换,得到高收率和高纯度的水溶性硼酸。该合成表明该化合物在大规模应用(包括制备频哪醇硼酸酯)中的潜力 (帕特尔等人,2016)。

在各种化合物的合成中的用途

这些硼酸酯还用于合成各种化合物。例如,芳基频哪醇硼酸酯已有效地以分子内方式添加到未活化的酮基中,促进了带有叔醇基的化合物的对映选择性合成 (加莱戈和萨蓬,2012)。

在脱羧基硼化中的作用

由叔丁基异烟酸酯催化的芳基和烯基羧酸与双(频哪醇)二硼的脱羧基硼化突出了另一个应用。该方法使羧酸可用作有机合成中的构建模块,为传统的过渡金属催化提供了替代方案 (程等人,2017)。

在有机化学和材料科学中的应用

硼酸和酯,包括源自 2-(N,N-双博克氨基)嘧啶-5-硼酸、频哪醇酯的硼酸和酯,在合成有机化学、分子传感器、材料科学、药物发现和催化中发挥着关键作用。它们在需要低水平过渡金属污染的材料的应用中特别有价值 (姆福等人,2017)。

安全和危害

Boronic acids and their esters, including “2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester”, are only marginally stable in water. Their hydrolysis is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

未来方向

The future directions for “2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester” could involve developing new analytical methods for the detection and quantification of the compound in various matrices. Additionally, it could be used in the preparation of indole derivatives as selective inhibitors of all three members of the Pim kinase family .

作用机制

Target of Action

The primary target of 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s role in the suzuki-miyaura coupling reaction suggests that its adme properties may be influenced by the reaction conditions and the nature of the other reactants .

Result of Action

The result of the compound’s action is the formation of 2-(N,N-Bisboc-amino)pyrimidine-5-aryl/alkenyl . This is achieved through the Suzuki-Miyaura coupling reaction where the compound reacts with an aryl or vinyl group (R-X), leading to diversely substituted derivatives.

Action Environment

The action of 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester is influenced by the reaction conditions of the Suzuki-Miyaura coupling . These conditions are exceptionally mild and functional group tolerant, contributing to the success of the reaction . The compound is relatively stable, readily prepared, and generally environmentally benign .

属性

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BN3O6/c1-17(2,3)27-15(25)24(16(26)28-18(4,5)6)14-22-11-13(12-23-14)21-29-19(7,8)20(9,10)30-21/h11-12H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJXYKAZGIJVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475067 | |

| Record name | Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester | |

CAS RN |

1190423-36-9 | |

| Record name | Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(tert-butoxy)carbonyl]-N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。